molecular formula C10H17NO3 B14866181 Ethyl 3-(4-oxopiperidin-3-yl)propanoate

Ethyl 3-(4-oxopiperidin-3-yl)propanoate

Cat. No.: B14866181
M. Wt: 199.25 g/mol
InChI Key: BPFPAEZNVOYZKD-UHFFFAOYSA-N
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Description

Ethyl 3-(4-oxopiperidin-3-yl)propanoate is an organic compound with the molecular formula C10H17NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-oxopiperidin-3-yl)propanoate typically involves the reaction of piperidine derivatives with ethyl acrylate under controlled conditions. One common method includes the use of anhydrous ethanol as a solvent and a catalyst such as trifluoromethanesulfonic acid. The reaction is carried out under nitrogen protection at elevated temperatures, typically between 120-160°C, for 16-20 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-oxopiperidin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

Ethyl 3-(4-oxopiperidin-3-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(4-oxopiperidin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Ethyl 3-(4-oxopiperidin-3-yl)propanoate can be compared with other piperidine derivatives, such as:

    Piperidine: A simple six-membered ring with one nitrogen atom.

    4-Piperidone: A piperidine derivative with a ketone group at the 4-position.

    N-Ethylpiperidine: A piperidine derivative with an ethyl group attached to the nitrogen atom.

Uniqueness

This compound is unique due to its ester functional group and the specific positioning of the oxo group on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

ethyl 3-(4-oxopiperidin-3-yl)propanoate

InChI

InChI=1S/C10H17NO3/c1-2-14-10(13)4-3-8-7-11-6-5-9(8)12/h8,11H,2-7H2,1H3

InChI Key

BPFPAEZNVOYZKD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1CNCCC1=O

Origin of Product

United States

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